3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C24H20ClN5O2 and a molecular weight of 445.912 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves multiple steps, typically starting with the preparation of the core pyrazole structure. The synthetic route includes the following steps:
Formation of the pyrazole ring: This is usually achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The pyrazole ring undergoes substitution reactions to introduce the 4-[(2-chlorobenzyl)oxy]phenyl and N’-[(E)-1-(4-pyridinyl)ethylidene] groups.
Final assembly: The final step involves coupling the substituted pyrazole with the carbohydrazide moiety under specific reaction conditions.
Chemical Reactions Analysis
3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl and pyridinyl positions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study its interactions with biological molecules and its potential as a bioactive compound.
Medicine: Preliminary studies may explore its potential therapeutic effects, although detailed pharmacological data is limited.
Industry: Its unique structure makes it a candidate for developing new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
- 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(3-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
Molecular Formula |
C24H20ClN5O2 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H20ClN5O2/c1-16(17-10-12-26-13-11-17)27-30-24(31)23-14-22(28-29-23)18-6-8-20(9-7-18)32-15-19-4-2-3-5-21(19)25/h2-14H,15H2,1H3,(H,28,29)(H,30,31)/b27-16+ |
InChI Key |
JRHQOJBJOXEPFH-JVWAILMASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)/C4=CC=NC=C4 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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